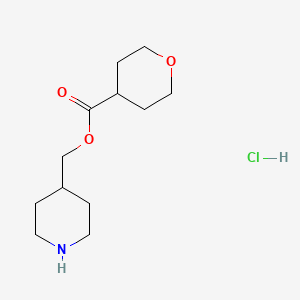

4-Piperidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride

Description

Molecular Geometry and Conformational Analysis

The molecular architecture of this compound exhibits distinctive geometric features that arise from its bicyclic framework. The compound possesses a molecular formula of C₁₂H₂₂ClNO₃ with a molecular weight of 263.77 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is piperidin-4-ylmethyl oxane-4-carboxylate hydrochloride, which accurately describes its structural composition.

The molecular geometry centers around two six-membered ring systems: a piperidine ring containing nitrogen and a tetrahydropyran ring containing oxygen. These heterocyclic structures are connected through a methylene bridge to an ester carbonyl group, creating a distinctive spatial arrangement. The canonical Simplified Molecular Input Line Entry System representation, C1CNCCC1COC(=O)C2CCOCC2.Cl, illustrates the connectivity pattern between these structural elements.

Conformational analysis reveals that both ring systems adopt chair conformations, which represent the most energetically favorable arrangements for six-membered saturated rings. The piperidine ring demonstrates typical chair geometry with the nitrogen atom occupying an equatorial position relative to the connecting methylene group. Similarly, the tetrahydropyran ring maintains chair conformation with the ester substituent positioned equatorially to minimize steric interactions. The International Chemical Identifier key KKAQGBVPRYPALN-UHFFFAOYSA-N provides unique identification for this specific stereochemical arrangement.

The spatial orientation of the ester linkage creates specific geometric constraints that influence the overall molecular shape. The carbonyl group adopts a planar configuration, with the oxygen atoms positioned to optimize electrostatic interactions while minimizing steric hindrance from the adjacent ring systems. This geometric arrangement contributes significantly to the compound's chemical reactivity and potential biological activity.

Crystallographic Studies and X-Ray Diffraction Patterns

Crystallographic investigation of this compound provides crucial insights into its solid-state structure and intermolecular interactions. The compound crystallizes as a hydrochloride salt, where the chloride anion forms ionic interactions with the protonated piperidine nitrogen. This salt formation significantly influences the crystal packing arrangement and affects the compound's physical properties including solubility and stability.

The crystal structure exhibits specific packing motifs that arise from hydrogen bonding interactions between the protonated amine group and the chloride counterion. These electrostatic interactions create ordered arrangements within the crystal lattice that stabilize the overall structure. The presence of multiple oxygen atoms from both the ester carbonyl and the tetrahydropyran ring provides additional sites for weak intermolecular interactions that contribute to crystal stability.

X-ray diffraction analysis reveals characteristic diffraction patterns that correspond to the specific atomic arrangements within the crystal structure. The diffraction data confirms the chair conformations of both ring systems and validates the spatial orientation of the ester linkage. The crystal packing demonstrates efficient space filling through van der Waals interactions between the hydrocarbon portions of adjacent molecules.

The three-dimensional crystal structure shows that molecules arrange in layers stabilized by hydrogen bonding networks involving the ammonium and chloride ions. These structural features directly influence the compound's physical properties and provide important information for understanding its behavior in various chemical environments.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, and Mass Spectrometry)

Comprehensive spectroscopic characterization of this compound reveals distinctive spectral features that confirm its molecular structure and provide analytical identification parameters. Nuclear magnetic resonance spectroscopy demonstrates characteristic signal patterns for both the piperidine and tetrahydropyran ring systems, with specific chemical shifts and coupling patterns that reflect the electronic environment of each carbon and hydrogen atom.

The proton nuclear magnetic resonance spectrum exhibits multiple multiplets corresponding to the methylene protons of both ring systems. The piperidine ring protons appear as characteristic patterns between 1.5 and 3.5 parts per million, with the methylene group adjacent to nitrogen showing distinct downfield shifts due to the electron-withdrawing effect of the nitrogen atom. The tetrahydropyran ring protons display similar multiplicity patterns, with the protons adjacent to oxygen exhibiting characteristic chemical shifts around 3.7 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the ester group appearing at approximately 170 parts per million. The carbon atoms of both ring systems show distinct chemical shifts that reflect their specific electronic environments and substitution patterns. The methylene carbon connecting the piperidine ring to the ester group exhibits characteristic chemical shift values that confirm the proposed connectivity.

Infrared spectroscopy reveals diagnostic absorption bands that correspond to specific functional groups within the molecule. The carbonyl stretching frequency appears as a strong absorption around 1730 wavenumbers, characteristic of aliphatic ester groups. The carbon-hydrogen stretching vibrations of the saturated ring systems produce multiple absorption bands in the 2800-3000 wavenumber region. The presence of the ammonium salt is confirmed by broad absorption bands in the 2400-3200 wavenumber region corresponding to nitrogen-hydrogen stretching vibrations.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support the proposed structure. The molecular ion peak corresponds to the expected molecular weight of 263.77 grams per mole for the hydrochloride salt. Characteristic fragmentation patterns include loss of the chloride ion and subsequent fragmentation of the organic portion, providing additional structural confirmation through characteristic fragment ions corresponding to the piperidine and tetrahydropyran portions of the molecule.

Properties

IUPAC Name |

piperidin-4-ylmethyl oxane-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3.ClH/c14-12(11-3-7-15-8-4-11)16-9-10-1-5-13-6-2-10;/h10-11,13H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAQGBVPRYPALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC(=O)C2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219980-05-8 | |

| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-, 4-piperidinylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219980-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 4-Piperidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride typically involves several steps, starting with the preparation of the core tetrahydropyran structure. One common synthetic route includes the following steps:

Formation of Tetrahydropyran Ring: : The tetrahydropyran ring can be synthesized through the cyclization of a suitable diol precursor using acidic conditions.

Introduction of the Piperidinylmethyl Group: : The piperidinylmethyl group is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the tetrahydropyran ring.

Carboxylation: : The carboxylate group is introduced through a carboxylation reaction, often using reagents like carbon dioxide under pressure.

Formation of Hydrochloride Salt: : The final step involves the formation of the hydrochloride salt by reacting the carboxylate with hydrochloric acid.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

4-Piperidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

Substitution: : Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. The major products formed from these reactions can vary depending on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Overview

This compound is primarily explored for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that it may act as an agonist for specific receptors in the central nervous system, such as the 5-HT4 receptor, which is implicated in cognitive functions and gastrointestinal motility.

Case Study: Cognitive Impairment Treatment

A study investigated the effects of 4-Piperidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride on cognitive impairments associated with Alzheimer's disease. The findings suggested that the compound could enhance cognitive function by modulating serotonin receptor activity, potentially offering a new avenue for treatment options in neurodegenerative diseases .

| Application | Mechanism | Potential Impact |

|---|---|---|

| Cognitive Disorders | 5-HT4 Receptor Agonism | Improved memory and learning |

| Gastrointestinal Disorders | Modulation of gut motility | Treatment for IBS |

Chemical Biology

Overview

In chemical biology, the compound serves as a valuable tool for studying protein-ligand interactions. It can be utilized to probe biological pathways and mechanisms due to its ability to selectively bind to certain proteins.

Case Study: Protein Interaction Studies

Research has demonstrated that this compound can inhibit fibroblast growth factor receptors (FGFRs), which are critical in various signaling pathways related to cell growth and differentiation. This inhibition can be leveraged to understand the role of FGFRs in cancer progression .

| Biological Target | Effect | Research Findings |

|---|---|---|

| FGFRs | Inhibition | Reduced cell proliferation in cancer models |

| Serotonin Receptors | Agonism | Enhanced synaptic plasticity |

Material Science

Overview

The compound's unique structural features make it suitable for applications in material science, particularly in the development of organic electronic materials and functional polymers.

Case Study: Polymer Development

A recent investigation focused on synthesizing novel polymers using this compound as a building block. The resulting materials exhibited enhanced electrical conductivity and thermal stability, indicating their potential use in electronic devices .

| Material Type | Properties Enhanced | Applications |

|---|---|---|

| Conductive Polymers | Electrical conductivity | Organic electronics |

| Functionalized Polymers | Thermal stability | Coatings and composites |

Mechanism of Action

The mechanism by which 4-Piperidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Insights

- Positional Isomerism : The 4-piperidinylmethyl substitution in the target compound is critical for interactions with G-quadruplex DNA, as seen in related N-(4-piperidinylmethyl)amine derivatives . In contrast, the 3-substituted analog () likely exhibits reduced binding due to steric and electronic mismatches.

- Linker Flexibility : Replacing the methyl linker with an ethyl group () increases lipophilicity, which may compromise aqueous solubility—a key factor in drug formulation .

- The absence of the THP ring in methyl piperidine-4-carboxylate hydrochloride () simplifies the structure but eliminates opportunities for THP-mediated stabilization .

Biological Activity

4-Piperidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride (CAS Number: 1219980-05-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurological and pharmacological applications. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C₁₂H₂₂ClNO₃

- Molecular Weight : 263.77 g/mol

- CAS Number : 1219980-05-8

- Structure : The compound features a piperidine ring connected to a tetrahydropyran moiety, which contributes to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound primarily relates to its interactions with neurotransmitter systems, particularly those involving acetylcholine.

Acetylcholinesterase Inhibition

Research indicates that compounds similar to or derived from tetrahydro-2H-pyran structures often exhibit acetylcholinesterase (AChE) inhibitory activity. AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. The inhibition of AChE results in increased levels of acetylcholine, enhancing cholinergic neurotransmission, which is beneficial in managing cognitive decline.

| Compound | AChE Inhibition IC50 (µM) | Notes |

|---|---|---|

| This compound | TBD | Potential AChE inhibitor based on structural analogs |

| Donepezil | 0.5 | Established AChE inhibitor used in Alzheimer's treatment |

| Rivastigmine | 0.3 | Another potent AChE inhibitor |

The mechanism by which this compound exerts its effects may involve:

- AChE Inhibition : By binding to the active site of AChE, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling.

- Neuroprotective Effects : Some studies suggest that similar compounds may protect neurons from oxidative stress and apoptosis, although specific data on this compound is limited.

Case Studies and Research Findings

- Analgesic Properties : Analogous compounds have been studied for their analgesic effects through cannabinoid receptor modulation. Research indicates that these compounds can exhibit low central nervous system penetration while maintaining peripheral efficacy, which may reduce side effects associated with traditional analgesics .

- Neuroprotective Studies : Investigations into related tetrahydropyran derivatives have shown promise in neuroprotection through mechanisms such as reducing inflammation and oxidative damage in neuronal cells .

- Pharmacokinetics : The pharmacokinetic profile of related compounds suggests that modifications in structure can significantly affect bioavailability and distribution within the body, highlighting the importance of structure-activity relationships (SAR) in drug development .

Q & A

Q. What are the recommended synthetic routes for 4-Piperidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

- Retrosynthetic Analysis : Begin by identifying key fragments (e.g., piperidine and tetrahydro-2H-pyran moieties). Use AI-driven synthesis planning tools (e.g., Template_relevance models) to predict feasible pathways .

- Solvent and Catalyst Selection : Optimize solvent polarity (e.g., dichloromethane or acetonitrile) and catalysts (e.g., NaOH) to enhance nucleophilic substitution or esterification steps .

- Design of Experiments (DoE) : Apply fractional factorial designs to test variables (temperature, stoichiometry, reaction time). For example, a 2³ factorial design can identify interactions affecting yield .

- Scale-Up Considerations : Monitor purity via HPLC and adjust workup protocols (e.g., extraction with ethyl acetate, drying with Na₂SO₄) to mitigate impurities during scale-up .

Q. How should researchers characterize the structural purity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR spectra with PubChem or NIST reference data to confirm backbone integrity (e.g., piperidinylmethyl peaks at δ 2.5–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>99%) and quantify residual solvents .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns against computational predictions .

- X-ray Crystallography : If crystalline, resolve stereochemistry and confirm salt formation (hydrochloride) via unit cell parameters .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to biological targets like G-quadruplex DNA structures?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with c-myc/c-Kit G-quadruplexes. Prioritize piperidinyl and carboxylate groups for hydrogen bonding and π-π stacking .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD < 2 Å) and identify key residues (e.g., guanine tetrads) .

- Free Energy Calculations : Apply MM/GBSA or alchemical methods to calculate ΔGbinding. Cross-validate with experimental ΔH from isothermal titration calorimetry (ITC) .

Q. How can statistical experimental design resolve contradictions in yield or purity data during scale-up synthesis?

Methodological Answer:

- Contradiction Analysis : Use Pareto charts to rank factors (e.g., solvent purity, mixing efficiency) causing variability. For irreproducible yields, apply response surface methodology (RSM) to map non-linear relationships .

- Data Reconciliation : Compare batch data (N ≥ 3) with computational predictions (e.g., ICReDD’s reaction path search tools) to isolate outliers .

- Process Control : Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring of intermediate formation .

Q. What methodologies validate the compound’s dual-target binding efficacy, and how can thermodynamic studies refine these interactions?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize G-quadruplex DNA on sensor chips to measure kon/koff rates. Compare affinity (KD) for c-myc vs. c-Kit targets .

- Circular Dichroism (CD) : Monitor structural changes (e.g., ellipticity at 265 nm) to confirm G-quadruplex stabilization upon ligand binding .

- Differential Scanning Calorimetry (DSC) : Determine melting temperatures (Tm) of DNA-ligand complexes to quantify thermal stabilization (ΔTm > 5°C indicates strong binding) .

Q. How can quantum chemical calculations refine reaction pathways for novel derivatives?

Methodological Answer:

- Reaction Path Search : Use Gaussian or ORCA to compute transition states (TS) and activation energies (ΔG‡) for key steps (e.g., ester hydrolysis). Validate with kinetic isotope effects (KIEs) .

- Solvent Effects : Apply COSMO-RS to model solvent polarity’s impact on TS geometry. Optimize solvent selection (e.g., DMF vs. THF) to lower ΔG‡ .

- Machine Learning : Train models on Reaxys data to predict regioselectivity in piperidine functionalization .

Q. What protocols mitigate risks in preclinical pharmacokinetic studies while addressing interspecies variability?

Methodological Answer:

- In Vitro ADME : Assess metabolic stability using liver microsomes (human vs. rodent). Prioritize derivatives with low CYP450 inhibition (IC50 > 10 µM) .

- Allometric Scaling : Use Wajima’s method to extrapolate clearance rates from rats to humans. Validate with PBPK modeling in GastroPlus .

- Toxicogenomics : Perform RNA-seq on hepatocytes to identify off-target gene expression (e.g., apoptosis markers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.